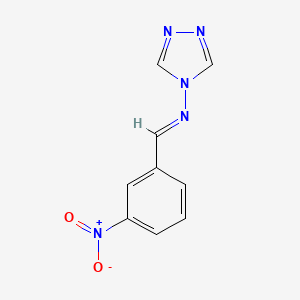
4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound that features a nitrophenyl group and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Nitrophenyl Group: This step often involves nitration of a phenyl ring followed by coupling with the triazole moiety.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and cyclization reactions, often optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often explored for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In industry, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: can be compared with other nitrophenyl-triazole derivatives.
(E)-1-(4-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: Similar structure but with the nitro group in a different position.
(E)-1-(3-AMINOPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of the nitrophenyl group and the triazole ring in (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE may confer specific chemical properties and biological activities that are distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
32787-80-7 |
|---|---|
Molekularformel |
C9H7N5O2 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
(E)-1-(3-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H7N5O2/c15-14(16)9-3-1-2-8(4-9)5-12-13-6-10-11-7-13/h1-7H/b12-5+ |
InChI-Schlüssel |
FAUGLCGCOYUPKR-LFYBBSHMSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
Löslichkeit |
>32.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665080.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665083.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665085.png)
![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11665093.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665104.png)
![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11665108.png)
![2-bromo-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11665109.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665113.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665115.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665119.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11665130.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665136.png)

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11665149.png)
